molecular formula C14H21N3O2S B021132 Sumatriptan-d6 CAS No. 1020764-38-8

Sumatriptan-d6

Cat. No.: B021132
CAS No.: 1020764-38-8
M. Wt: 301.44 g/mol
InChI Key: KQKPFRSPSRPDEB-XERRXZQWSA-N
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Description

Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. The deuterium atoms in this compound replace six hydrogen atoms in the sumatriptan molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. Sumatriptan itself is a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors, which play a crucial role in the pathophysiology of migraines .

Mechanism of Action

Target of Action

Sumatriptan-d6, like its parent compound Sumatriptan, is a serotonin receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the constriction of smooth muscles in the blood vessels .

Mode of Action

This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action leads to vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in changes in the blood flow within the brain, which is believed to alleviate the symptoms of migraines and cluster headaches .

Biochemical Pathways

The biochemical pathways affected by this compound involve the serotonin (5-HT) system. By acting as an agonist at the 5-HT1B and 5-HT1D receptors, this compound can influence the serotonergic signaling pathways . The activation of these receptors leads to the constriction of dilated blood vessels, a common occurrence in migraine attacks . Additionally, it inhibits the release of pro-inflammatory neuropeptides, reducing inflammation in the affected areas .

Pharmacokinetics

This compound, similar to Sumatriptan, undergoes first-pass metabolism following oral administration, resulting in a low bioavailability of around 14% . It is predominantly metabolized by monoamine oxidase A (MAO A) to an inactive indole acetic acid metabolite, which then undergoes ester glucuronide conjugation . The elimination half-life of Sumatriptan is approximately 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily result in the relief of migraine and cluster headache symptoms. By causing vasoconstriction and reducing inflammation, it alleviates the pain associated with these conditions . Furthermore, the activation of 5-HT1B and 5-HT1D receptors can lead to a decrease in the release of certain neuropeptides, further contributing to its therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the patient’s age, and the state of the patient’s liver function (which can affect the rate of first-pass metabolism) can all impact the effectiveness of this compound . Additionally, the route of administration can also influence its bioavailability and onset of action .

Biochemical Analysis

Biochemical Properties

Sumatriptan-d6 functions as an agonist, binding to the 5-HT1B/1D receptor subtypes located in the central nervous system and trigeminal ganglia . Through this binding, it triggers the release of neurotransmitters, including serotonin, dopamine, and norepinephrine .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It works in the brain to relieve the pain from migraine headaches . It often relieves other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on 5-HT1B/1D receptors . It is molecularly similar to serotonin (5-HT), and is a 5-HT receptor (types 5-HT1D and 5-HT1B ) agonist . Sumatriptan’s primary therapeutic effect is related to its inhibition of the release of Calcitonin gene-related peptide (CGRP), likely through its 5-HT1D/1B receptor-agonist action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Following intranasal delivery, median tmax was 20 min with both doses compared with 10 min after the subcutaneous dose .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . The clinically used dose of subcutaneous sumatriptan 6 mg corresponds to approximately 100 μg/kg, but the dose used in animal studies varied widely from 50 μg/kg to 100 mg/kg .

Metabolic Pathways

This compound is predominantly metabolized by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .

Transport and Distribution

This compound has a volume of distribution of 50±8L for a 6mg subcutaneous dose , or 2.7L/kg . It is 14%-21% bound to protein in circulation .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where 5-HT1B/1D receptors are present, such as the central nervous system and trigeminal ganglia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sumatriptan-d6 involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Sumatriptan-d6 undergoes various chemical reactions, including:

    Oxidation: Sumatriptan can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and other substitution reactions can modify the indole ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon with formic acid or ammonium formate.

    Substitution: N-bromosuccinimide for bromination.

Major Products:

Scientific Research Applications

Sumatriptan-d6 is extensively used in scientific research due to its stable isotope properties. Applications include:

    Pharmacokinetic Studies: Tracking the metabolic pathways and distribution of sumatriptan in the body.

    Drug Interaction Studies: Investigating interactions with other medications.

    Biological Research: Studying the effects on serotonin receptors and related pathways.

    Industrial Applications: Used in the development of new migraine treatments and formulations

Comparison with Similar Compounds

  • Naratriptan
  • Rizatriptan
  • Zolmitriptan
  • Almotriptan
  • Eletriptan
  • Frovatriptan

Comparison: Sumatriptan-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other triptans, this compound offers similar efficacy in treating migraines but with the added benefit of being traceable in metabolic studies .

Properties

IUPAC Name

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPFRSPSRPDEB-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649421
Record name 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020764-38-8
Record name 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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